5-Bromobenzo[b]thiophene-3-carbaldehyde
CAS No.: 16296-72-3
Cat. No.: VC21113203
Molecular Formula: C9H5BrOS
Molecular Weight: 241.11 g/mol
* For research use only. Not for human or veterinary use.
![5-Bromobenzo[b]thiophene-3-carbaldehyde - 16296-72-3](/images/no_structure.jpg)
Specification
CAS No. | 16296-72-3 |
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Molecular Formula | C9H5BrOS |
Molecular Weight | 241.11 g/mol |
IUPAC Name | 5-bromo-1-benzothiophene-3-carbaldehyde |
Standard InChI | InChI=1S/C9H5BrOS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-5H |
Standard InChI Key | LQLMHAYNFMAEHI-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1Br)C(=CS2)C=O |
Canonical SMILES | C1=CC2=C(C=C1Br)C(=CS2)C=O |
Introduction
Property | Value |
---|---|
Molecular Weight | 241.11 g/mol |
Physical State | Solid |
Color | Golden yellow |
Melting Point | Similar compounds in this class typically melt around 280-290°C |
Solubility | Soluble in organic solvents like dichloromethane, THF, and ethyl acetate |
Structural Characteristics
The compound features an electron-withdrawing aldehyde group that influences the electronic distribution within the molecule, affecting its reactivity in various chemical transformations. The bromine substituent at the 5-position serves as a valuable handle for further functionalization through cross-coupling reactions.
Synthesis Methods
The synthesis of 5-Bromobenzo[b]thiophene-3-carbaldehyde can be accomplished through several routes, with the most common approaches involving bromination and formylation steps.
Direct Bromination and Formylation
One established synthetic route involves selective bromination of benzo[b]thiophene followed by formylation at the 3-position. This methodology typically employs N-bromosuccinimide (NBS) as the brominating agent, followed by formylation using the Vilsmeier-Haack reaction with DMF and POCl3.
Chemical Reactivity
5-Bromobenzo[b]thiophene-3-carbaldehyde exhibits reactivity characteristic of both the aldehyde functionality and the aryl bromide component, making it a versatile synthetic intermediate.
Aldehyde Transformations
The aldehyde group at the 3-position can undergo typical carbonyl reactions:
Reaction Type | Reagents | Major Products |
---|---|---|
Oxidation | KMnO4, acidic conditions | 5-Bromobenzo[b]thiophene-3-carboxylic acid |
Reduction | NaBH4, methanol | 5-Bromobenzo[b]thiophene-3-methanol |
Condensation | Primary amines, acidic catalyst | Imines (Schiff bases) |
Wittig Reaction | Phosphonium ylides | Substituted alkenes |
These transformations allow for the construction of more complex molecules while preserving the benzo[b]thiophene scaffold.
Bromine-Centered Reactivity
The bromine substituent serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions:
Reaction Type | Catalysts/Conditions | Potential Products |
---|---|---|
Suzuki-Miyaura Coupling | Pd(0), boronic acids, base | 5-Arylbenzo[b]thiophene-3-carbaldehyde |
Sonogashira Coupling | Pd(0), Cu(I), terminal alkynes | 5-Alkynylbenzo[b]thiophene-3-carbaldehyde |
Buchwald-Hartwig Amination | Pd(0), amines, base | 5-Aminobenzo[b]thiophene-3-carbaldehyde |
These reactions significantly expand the diversity of structures accessible from this compound.
Applications in Scientific Research
The unique structural features and reactivity of 5-Bromobenzo[b]thiophene-3-carbaldehyde have led to its application in various research domains.
Medicinal Chemistry
The compound serves as a valuable building block for synthesizing potential therapeutic agents. The benzo[b]thiophene scaffold is found in numerous biologically active compounds, making this brominated derivative particularly useful in drug discovery efforts.
Materials Science
In materials science, derivatives of 5-Bromobenzo[b]thiophene-3-carbaldehyde have been utilized in the development of:
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Organic semiconductors
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Photovoltaic materials
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Fluorescent probes
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Specialty polymers
The extended π-conjugated system contributes to favorable electronic properties in these applications.
Biological Activities
Derivatives of 5-Bromobenzo[b]thiophene-3-carbaldehyde have demonstrated various biological activities through numerous research studies.
Antimicrobial Properties
Research indicates that compounds derived from this scaffold demonstrate substantial antimicrobial activity. Studies have shown effectiveness against multidrug-resistant Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values of approximately 32 μg/mL for some derivatives.
Microbial Strain | Activity Level | MIC Range |
---|---|---|
Staphylococcus aureus | Moderate to High | 32-64 μg/mL |
Other gram-positive bacteria | Variable | 16-128 μg/mL |
Gram-negative bacteria | Generally lower | >100 μg/mL |
Cholinesterase Inhibition
Derivatives synthesized from 5-Bromobenzo[b]thiophene-3-carbaldehyde have shown inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.
Enzyme | IC50 (μM) | Comparison to Standard Drug |
---|---|---|
AChE | 62.10 | Moderately active |
BChE | 24.35 | Comparable to galantamine (28.08 μM) |
These findings suggest potential applications in developing treatments for neurodegenerative disorders.
Anticancer Activity
Certain derivatives have demonstrated promising cytotoxic effects against various cancer cell lines, with mechanisms potentially involving tubulin polymerization inhibition.
Comparative Analysis with Similar Compounds
Understanding the relationship between 5-Bromobenzo[b]thiophene-3-carbaldehyde and structurally similar compounds provides valuable insights into structure-activity relationships.
Positional Isomers
Positional isomers such as 5-Bromobenzo[b]thiophene-2-carbaldehyde and 6-Bromobenzo[b]thiophene-3-carbaldehyde exhibit different reactivity profiles and biological activities:
Compound | Key Differences | Application Notes |
---|---|---|
5-Bromobenzo[b]thiophene-2-carbaldehyde | Aldehyde at 2-position | Less commonly used in Suzuki couplings |
6-Bromobenzo[b]thiophene-3-carbaldehyde | Bromine at 6-position | Different electronic distribution |
5-Bromobenzo[b]thiophene-3-carbaldehyde | Our target compound | Preferred in certain cross-coupling reactions |
Non-Brominated Analog
The non-brominated analog, Benzo[b]thiophene-3-carbaldehyde, differs in several key aspects:
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Lower molecular weight (C9H6OS vs. C9H5BrOS)
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Higher electron density in the thiophene ring
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Enhanced reactivity in electrophilic substitution reactions
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Different applications in synthetic methodology
Analytical Characterization
Proper characterization of 5-Bromobenzo[b]thiophene-3-carbaldehyde is essential for confirming its structure and purity.
Spectroscopic Data
The compound has distinctive spectroscopic features that aid in its identification:
NMR Spectroscopy
1H NMR spectroscopy typically shows:
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Aldehyde proton signal at approximately 10.3 ppm (singlet)
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Aromatic protons between 7.5-8.0 ppm
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Characteristic coupling patterns reflecting the substitution pattern
A representative 1H NMR spectrum (300 MHz, CDCl3) would show: δ 10.29 (s, 1H), 8.02 (d, J = 8.7 Hz, 1H), 7.88 (d, J = 8.7 Hz, 1H), 7.55 (m, 2H) .
Mass Spectrometry
Mass spectrometry shows a characteristic molecular ion pattern reflecting the presence of bromine with its distinctive isotope pattern. The [M+H]+ peak would be expected at m/z 241.94 for the compound.
Chromatographic Analysis
Purification and analysis of 5-Bromobenzo[b]thiophene-3-carbaldehyde typically employ:
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- concentration of a solution resulting from a known mass of compound in a specific volume